

4-bromo-N,2-dimethylaniline solubility profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-bromo-N,2-dimethylaniline**

Cat. No.: **B1289101**

[Get Quote](#)

An In-depth Technical Guide to the Solubility Profile of **4-bromo-N,2-dimethylaniline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **4-bromo-N,2-dimethylaniline**. Understanding the solubility of this compound is crucial for its application as an intermediate in the synthesis of pharmaceuticals and dyes.^[1] This document outlines its solubility in various solvents, details experimental protocols for solubility determination, and presents visual workflows to aid in laboratory practices.

Compound Overview

4-bromo-N,2-dimethylaniline is an aromatic amine derivative with the chemical formula C₈H₁₀BrN.^[1] It typically appears as an off-white or beige crystalline solid.^{[2][3]} The molecule's structure, featuring a benzene ring substituted with a bromine atom, a dimethylamino group, and a methyl group, dictates its physicochemical properties, including its solubility. The bromine atom serves as a good leaving group in various chemical reactions, while the electron-donating dimethylamino group can activate the aromatic ring.^[4]

Key Physicochemical Properties:

- Molecular Weight: 200.08 g/mol ^{[1][3]}
- Melting Point: 52-54 °C^{[2][5][6]}
- Boiling Point: 264 °C^{[2][5][6]}

- Appearance: Crystalline Solid[2][5]

Solubility Profile

The principle of "like dissolves like" is fundamental to understanding the solubility of **4-bromo-N,2-dimethylaniline**.[7][8] The large, mostly non-polar aromatic structure suggests poor solubility in polar solvents like water, while its organic nature indicates better solubility in organic solvents. The tertiary amine group, however, allows for salt formation in acidic solutions, which can significantly increase aqueous solubility.

Quantitative and Qualitative Solubility Data

Solvent	Solubility	Notes
Water	Insoluble ^{[5][9]}	The hydrophobic benzene ring and bromine atom outweigh the hydrophilic contribution of the amine group. ^[10]
Methanol	100 g/L ^[9]	Soluble. ^[5]
Chloroform	Soluble ^[5]	
Diethyl Ether	Soluble	As a mostly non-polar compound, it is expected to dissolve in a weakly polar solvent like ether. ^[11]
Other Organic Solvents	Partially Soluble ^[1]	Generally soluble in common organic solvents due to its nonpolar, aromatic nature. ^[10]
Aqueous HCl	Soluble	The basic dimethylamino group reacts with acid to form a more soluble hydrochloride salt. ^[11]
Aqueous NaOH	Insoluble	As a weak base, it is not expected to react with or dissolve in a basic solution. ^[11]
Aqueous NaHCO ₃	Insoluble	Sodium bicarbonate is not a strong enough acid to protonate the amine. ^[11]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development, purification, and formulation. Below are standard methodologies for assessing the solubility of a solid compound like **4-bromo-N,2-dimethylaniline**.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and can indicate the presence of acidic or basic functional groups.[12]

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

- **4-bromo-N,2-dimethylaniline**
- Test tubes and rack
- Vortex mixer or shaker
- Graduated pipettes or burette
- Solvents: Deionized water, Methanol, Diethyl Ether, 5% HCl (aq), 5% NaOH (aq)

Procedure:

- Weigh approximately 25 mg of **4-bromo-N,2-dimethylaniline** and place it into a clean, dry test tube.[12]
- Add 0.75 mL of the chosen solvent to the test tube in small portions.[12]
- After each addition, shake the test tube vigorously for 10-20 seconds.[7][12] Observe if the solid dissolves.
- If the compound dissolves completely, it is classified as "soluble."
- If some solid remains but appears to have diminished, it can be classified as "partially soluble."
- If the solid remains unchanged, it is classified as "insoluble."
- Repeat the procedure for each solvent.

- For the acidic and basic solutions, observe for any reaction (e.g., heat generation, color change) in addition to dissolution.

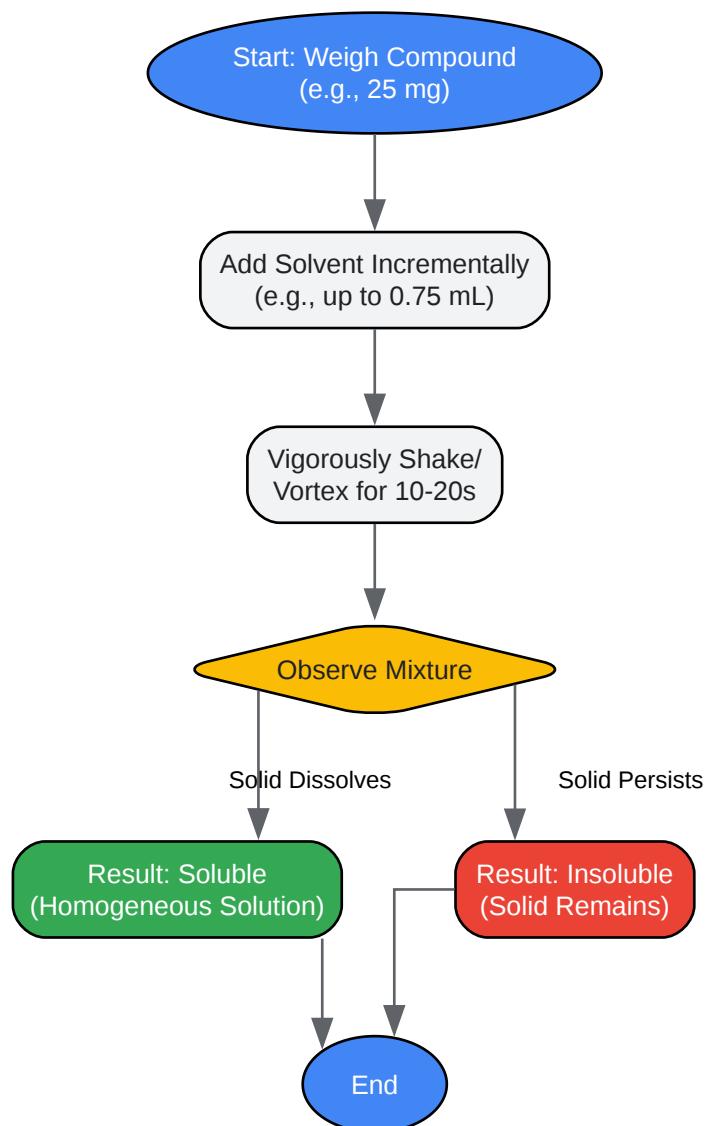
Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining the precise solubility of a compound.[\[13\]](#)

Objective: To determine the saturation concentration of **4-bromo-N,2-dimethylaniline** in a solvent at a controlled temperature.

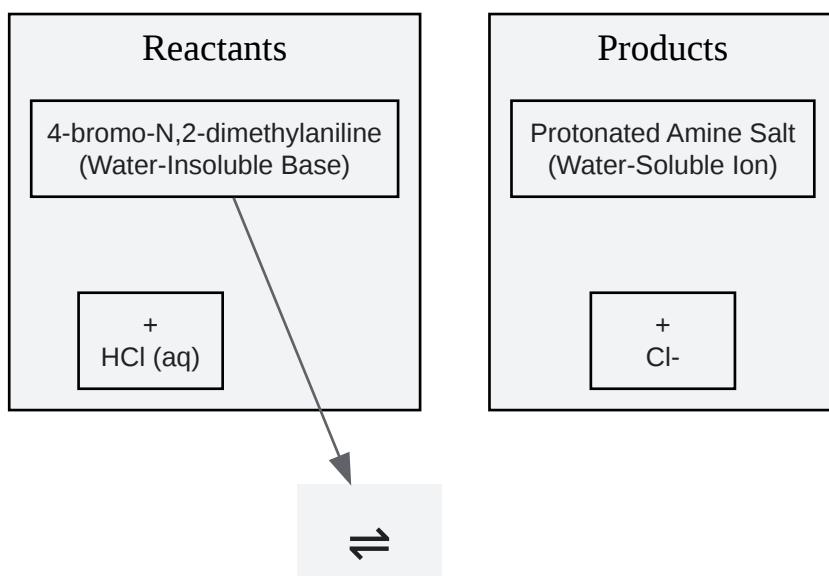
Materials:

- **4-bromo-N,2-dimethylaniline**
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Centrifuge
- Volumetric flasks and pipettes
- Analytical instrumentation (e.g., UV-Vis Spectrophotometer, HPLC)


Procedure:

- Add an excess amount of **4-bromo-N,2-dimethylaniline** to a flask containing a known volume of the solvent. This ensures that a saturated solution is formed.
- Seal the flask tightly to prevent solvent evaporation.
- Place the flask in a temperature-controlled shaker and agitate it for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[\[13\]](#)

- After agitation, allow the solution to stand undisturbed for several hours to let undissolved solid settle.
- Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, the sample may be centrifuged or filtered.
- Quantitatively dilute the saturated solution sample to a concentration within the linear range of the analytical instrument.
- Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).
- Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at that temperature.


Visualizations

The following diagrams illustrate the logical workflow for solubility testing and a key chemical interaction.

[Click to download full resolution via product page](#)

Caption: General workflow for qualitative solubility determination.

[Click to download full resolution via product page](#)

Caption: Reaction increasing solubility in aqueous acid.

Safety and Handling

4-bromo-N,2-dimethylaniline is classified as harmful and an irritant.

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][6][14] Causes skin and serious eye irritation.[2][3][6][14] May cause respiratory irritation.[9][15][16]
- Handling: Use only in a well-ventilated area or under a fume hood.[2][6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][14] Avoid breathing dust.[6] Wash hands thoroughly after handling.[2]
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][6] The compound is noted to be sensitive to light.[4][17]

Conclusion

4-bromo-N,2-dimethylaniline exhibits a solubility profile characteristic of a moderately large, weakly basic organic molecule. It is insoluble in water but shows good solubility in polar organic solvents like methanol and is also soluble in less polar solvents such as chloroform and diethyl ether. Its basicity allows for dissolution in aqueous acidic solutions through the formation of a

soluble salt. This comprehensive solubility profile is essential for its effective use in organic synthesis, particularly in the development of pharmaceuticals and dye chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]
- 2. chemos.de [chemos.de]
- 3. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinfo.com [nbinfo.com]
- 5. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chem.ws [chem.ws]
- 8. Khan Academy [khanacademy.org]
- 9. 4-Bromo-N,N-dimethylaniline, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. m.youtube.com [m.youtube.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. bdmaee.net [bdmaee.net]

- To cite this document: BenchChem. [4-bromo-N,2-dimethylaniline solubility profile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289101#4-bromo-n-2-dimethylaniline-solubility-profile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com